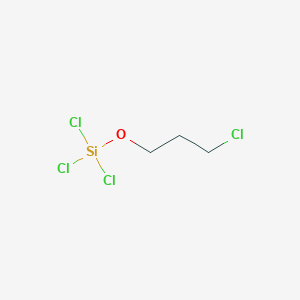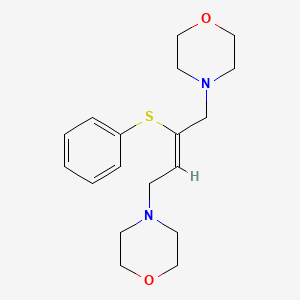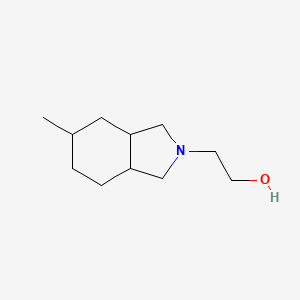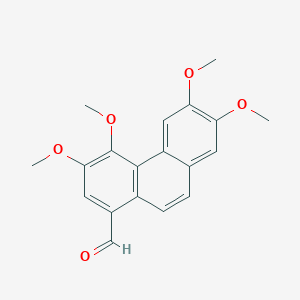
Trichloro(3-chloropropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(3-chloropropoxy)silane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in forming durable bonds between organic and inorganic materials, providing properties such as water and heat resistance, and enhancing adhesion without negatively affecting the original properties of the materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro(3-chloropropoxy)silane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions often involve room temperature and the use of solvents like cyclohexanone, isopropanol, and tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of trichlorosilane with chloropropylene in the presence of a catalyst such as chloroplatinic acid. The reaction is carried out at room temperature, and the yield of the product is typically around 70-76% .
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(3-chloropropoxy)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of hydrosilanes to alkenes.
Nucleophilic Substitution: Replacement of a leaving group with a nucleophile.
Alcoholysis: Reaction with alcohols to form silanols and alkoxysilanes.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals like platinum or rhodium.
Nucleophilic Substitution: Involves nucleophiles such as alcohols or amines.
Alcoholysis: Typically carried out in the presence of an alcohol under mild conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds.
Nucleophilic Substitution: Forms silane coupling agents.
Alcoholysis: Results in the formation of silanols and alkoxysilanes.
Aplicaciones Científicas De Investigación
Trichloro(3-chloropropoxy)silane is widely used in scientific research and industry. Some of its applications include:
Chemistry: Used as a precursor for synthesizing various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Mecanismo De Acción
The mechanism of action of trichloro(3-chloropropoxy)silane involves its ability to form strong bonds with both organic and inorganic materials. This is achieved through the formation of siloxane bonds, which provide durability and resistance to environmental factors. The compound’s molecular targets include hydroxyl groups on surfaces, which it reacts with to form stable siloxane linkages .
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane: Used in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane: Employed in the synthesis of silicon-containing organic compounds.
Silicon Tetrachloride: Utilized in the production of optical fibers and as a precursor for other silicon compounds.
Uniqueness
Trichloro(3-chloropropoxy)silane is unique due to its specific structure, which allows it to act as an intermediate in the production of silane coupling agents. Its ability to form durable bonds with both organic and inorganic materials makes it particularly valuable in various industrial applications .
Propiedades
Número CAS |
62806-46-6 |
|---|---|
Fórmula molecular |
C3H6Cl4OSi |
Peso molecular |
228.0 g/mol |
Nombre IUPAC |
trichloro(3-chloropropoxy)silane |
InChI |
InChI=1S/C3H6Cl4OSi/c4-2-1-3-8-9(5,6)7/h1-3H2 |
Clave InChI |
TWIFUEXFXDCZSN-UHFFFAOYSA-N |
SMILES canónico |
C(CO[Si](Cl)(Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)

![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)

![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)


![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)


